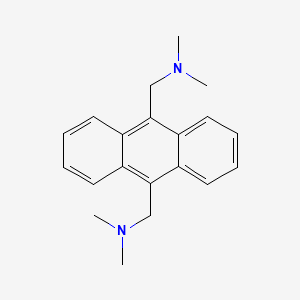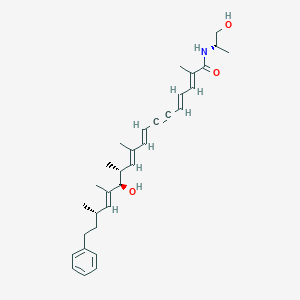
Selanylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Selanylium is a selenium hydride.
Scientific Research Applications
Biofortification and Phytoremediation of Selenium in Agriculture
- Selenium (Se) biofortification is an agricultural process enhancing Se accumulation in crops through plant breeding, genetic engineering, or Se fertilizers, crucial for human and animal health. Integrating Se phytoremediation and biofortification technologies can use Se-enriched plant materials from Se phytoremediation as green manures or supplementary Se sources for producing Se-biofortified agricultural products. This approach aims to optimize the efficacy of Se phytoremediation and biofortification in agriculture (Wu et al., 2015).
Organoselenium Compounds in Synthesis and Chemistry
- Organoselenium compounds, including selanylium-based compounds, are used in organic synthesis, materials synthesis, and ligand chemistry. They are instrumental in constructing selenium heterocycles, with applications across various biological processes. Recent advancements have focused on green synthetic approaches, scopes, C-H selanylation, reaction mechanisms, and the formation of metal complexes using diorganyl diselenides (Sonawane et al., 2021).
Selenium Nanostructures in Biotechnology
- Selenium nanostructures, including those derived from this compound ions, show promise in fields such as energy, medicine, electronics, sensors, and space industries. These structures have unique properties compared to their bulk counterparts and have been synthesized using microorganisms, with potential applications in solar energy, sensors, photocatalysis, and various biological applications such as anticancer, antioxidant, and antiprotozoal uses (Shirsat et al., 2015).
Selenium in Environmental Biotechnology
- Selenium biomineralization by bacteria can remove selenium from contaminated waters and sequester it in a reusable form. This process, involving both soluble and insoluble forms of selenium as terminal electron acceptors, has applications in bioremediation and wastewater treatment, highlighting the balance between selenium's essentiality and potential toxicity (Nancharaiah & Lens, 2015).
properties
Molecular Formula |
HSe+ |
|---|---|
Molecular Weight |
79.98 g/mol |
IUPAC Name |
selanylium |
InChI |
InChI=1S/HSe/h1H/q+1 |
InChI Key |
LVYQWKJDVCSMKZ-UHFFFAOYSA-N |
SMILES |
[SeH+] |
Canonical SMILES |
[SeH+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



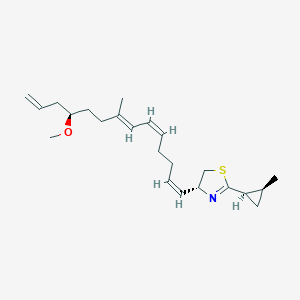

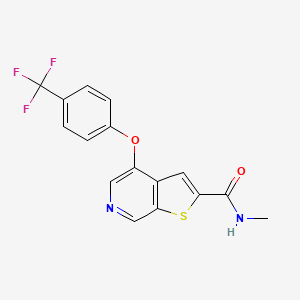

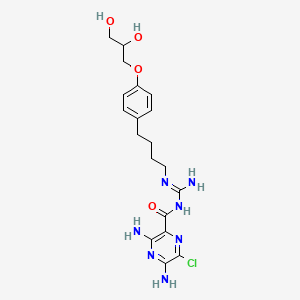
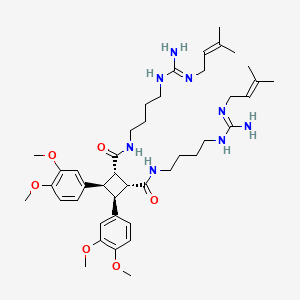
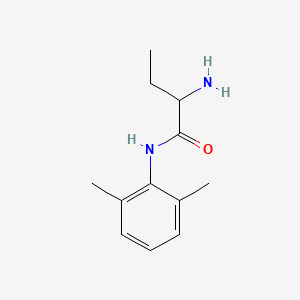
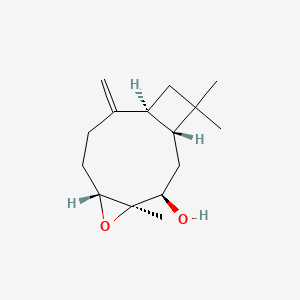
![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)

![2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1246142.png)

